2-Bromo-9-methyl-9H-fluoren-9-ol

Thermal Properties Solid-State Characterization Purity Assessment

2-Bromo-9-methyl-9H-fluoren-9-ol (CAS 713131-50-1) is a brominated fluorenol derivative classified within the broader family of 9-substituted fluoren-9-ols, compounds extensively employed as intermediates for organic light-emitting diode (OLED) materials and pharmaceutical research. The molecule (C₁₄H₁₁BrO, MW 275.14) features three chemically orthogonal functional handles: a C9 tertiary hydroxyl group, a C9 methyl substituent, and an aryl bromide at the C2 position of the fluorene core.

Molecular Formula C14H11BrO
Molecular Weight 275.14 g/mol
Cat. No. B8205956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-9-methyl-9H-fluoren-9-ol
Molecular FormulaC14H11BrO
Molecular Weight275.14 g/mol
Structural Identifiers
SMILESCC1(C2=CC=CC=C2C3=C1C=C(C=C3)Br)O
InChIInChI=1S/C14H11BrO/c1-14(16)12-5-3-2-4-10(12)11-7-6-9(15)8-13(11)14/h2-8,16H,1H3
InChIKeyDRHZPKMRBSAXAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-9-methyl-9H-fluoren-9-ol – A Bifunctional Fluorenol Building Block for Targeted Synthesis


2-Bromo-9-methyl-9H-fluoren-9-ol (CAS 713131-50-1) is a brominated fluorenol derivative classified within the broader family of 9-substituted fluoren-9-ols, compounds extensively employed as intermediates for organic light-emitting diode (OLED) materials and pharmaceutical research [1][2]. The molecule (C₁₄H₁₁BrO, MW 275.14) features three chemically orthogonal functional handles: a C9 tertiary hydroxyl group, a C9 methyl substituent, and an aryl bromide at the C2 position of the fluorene core. Its commercially supplied purity specification is ≥95%, with batch-specific quality documentation including NMR, HPLC, and GC reports available from established vendors . This combination of functional groups enables divergent derivatization through palladium-catalyzed cross-coupling at the C2 bromide and nucleophilic chemistry at the C9 hydroxyl, positioning it as a versatile intermediate for constructing sterically defined fluorene-based architectures.

Why 2-Bromo-9-methyl-9H-fluoren-9-ol Cannot Be Interchanged with Other Fluorenol Analogs


The specific regiochemistry of the bromine atom at the C2 position, combined with the C9-methyl tertiary alcohol motif, delivers a unique electronic and steric profile that is not replicated by its closest analogs. The C9 tertiary alcohol is sensitive to elimination under acidic or dehydrating conditions, making the methyl substituent critical for stabilizing this center relative to the unsubstituted 2-bromo-9H-fluoren-9-ol [1]. Conversely, the C2 bromide orientation dictates the regiochemical outcome of cross-coupling reactions; the 3-bromo isomer (CAS 2798950-28-2) produces divergent connectivity in the final oligomer or polymer backbone . The non-brominated parent 9-methyl-9H-fluoren-9-ol lacks the aryl halide handle required for transition-metal-catalyzed C–C bond formation, fundamentally limiting its utility as a building block for conjugated materials . These structural distinctions translate into measurable differences in physical properties and synthetic reactivity that preclude simple interchangeability in established synthetic routes and procurement specifications.

Quantitative Differentiation Evidence for 2-Bromo-9-methyl-9H-fluoren-9-ol Against Its Closest Analogs


Comparative Melting Point: C2-Bromo Substitution Lowers Melting Point Versus the Non-Brominated Parent

The introduction of bromine at the C2 position of 9-methyl-9H-fluoren-9-ol significantly depresses the melting point relative to the non-halogenated parent compound. 2-Bromo-9-methyl-9H-fluoren-9-ol (CAS 713131-50-1) exhibits a melting point of 148–149 °C [1], whereas the parent 9-methyl-9H-fluoren-9-ol (CAS 6311-22-4) melts at 175–179 °C (lit. 177 °C) . This melting point depression of approximately 28 °C is consistent with the disruption of crystal packing by the bulky bromine substituent, which alters intermolecular interactions in the solid state [2].

Thermal Properties Solid-State Characterization Purity Assessment

Molecular Weight and Density Differentiation: Impact of the C2 Bromine Atom on Physical Properties

The presence of the bromine atom at C2 increases the molecular weight of the fluorenol scaffold by approximately 40% relative to the non-halogenated parent. 2-Bromo-9-methyl-9H-fluoren-9-ol has a molecular weight of 275.14 g/mol and a predicted density of 1.529 g/cm³ [1], compared to 196.25 g/mol and 1.198 g/cm³ for 9-methyl-9H-fluoren-9-ol . This substantial mass and density differential directly affects gravimetric dosing calculations in multi-step synthesis and influences the physical behavior of derived materials. The 3-bromo regioisomer (CAS 2798950-28-2) shares the identical molecular formula and weight, indicating that regiochemical rather than mass-based differentiation governs their distinct reactivity profiles .

Molecular Weight Density Structure-Property Relationships

Presence of Aryl Bromide Enables Catalytic Cross-Coupling; The Non-Brominated Parent Cannot Participate

The key functional distinction between 2-bromo-9-methyl-9H-fluoren-9-ol and its non-brominated parent 9-methyl-9H-fluoren-9-ol is the presence of the C2 aryl bromide, which serves as an essential handle for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings [1]. Fluorenol-based OLED intermediates described in patent literature explicitly require a halogen atom at the 2-position for the construction of extended conjugated systems; the non-halogenated parent is categorically excluded from these synthetic sequences [2]. Vendor documentation from Bidepharm classifies 2-bromo-9-methyl-9H-fluoren-9-ol specifically as an OLED-class compound and provides verification of batch purity via NMR, HPLC, and GC, underscoring its designated role as a reactive intermediate rather than a terminal compound .

Cross-Coupling Chemistry Synthetic Utility Functional Group Compatibility

C9 Tertiary Alcohol Stability: Methyl Substitution Prevents Elimination Pathways Observed in Unsubstituted Fluorenols

The C9 tertiary alcohol in 2-bromo-9-methyl-9H-fluoren-9-ol benefits from the steric and electronic stabilization conferred by the geminal methyl group. Literature on substituted fluoren-9-ols indicates that 9-alkyl substitution suppresses acid-catalyzed dehydration to the corresponding fulvene derivative, a well-documented degradation pathway for unsubstituted 9H-fluoren-9-ols [1]. The methyl group at C9 prevents formation of the planar 9-fluorenyl cation intermediate required for elimination. This enhanced stability is reflected in the straightforward storage requirements for the compound—room temperature in sealed, dry conditions—as specified by multiple vendors including AKSci and Macklin [2]. The 2-bromo-9H-fluoren-9-ol analog (CAS 33417-29-7), lacking the C9 methyl group, is expected to exhibit greater susceptibility to dehydration and dimerization under comparable storage conditions.

Chemical Stability Tertiary Alcohol Reactivity Storage Conditions

Recommended Procurement Scenarios Where 2-Bromo-9-methyl-9H-fluoren-9-ol Delivers Verifiable Advantage


Synthesis of 2-Aryl/Amino-Functionalized Fluorene-Based OLED Emitters and Host Materials

When the synthetic target requires a fluorene building block with a pre-installed aryl bromide at the 2-position for Suzuki-Miyaura or Buchwald-Hartwig coupling, 2-bromo-9-methyl-9H-fluoren-9-ol (CAS 713131-50-1) is the requisite starting material. The non-brominated 9-methyl-9H-fluoren-9-ol cannot fulfill this role without additional halogenation steps, introducing extra synthetic cost and potential regioselectivity challenges [1]. The C2 regioisomer is specifically required for linear extension of the fluorene π-system; the 3-bromo isomer (CAS 2798950-28-2) would yield a different connectivity pattern, altering the conjugation pathway and optoelectronic properties of the final material [2]. Vendor-supplied batch-specific QC data (NMR, HPLC, GC) enables verification of the critical 95% purity specification before committing material to multi-step sequences .

Construction of Sterically Hindered Fluorene-Containing Pharmaceutical Intermediates

In medicinal chemistry programs exploring fluorene-based scaffolds for target engagement, the simultaneous presence of a C2 bromide and a C9 tertiary alcohol in 2-bromo-9-methyl-9H-fluoren-9-ol enables divergent functionalization strategies [1]. The C9 hydroxyl group can be converted to a leaving group (e.g., mesylate or chloride) for nucleophilic displacement, or retained as a hydrogen-bond donor/acceptor in the final bioactive molecule, while the C2 bromide independently participates in cross-coupling to install aromatic or heteroaromatic substituents. The C9 methyl group provides a defined stereoelectronic environment that influences the conformation of the fluorene core, a parameter increasingly recognized as important for target binding [2]. The compound's room-temperature storage stability reduces the logistical burden of cold-chain handling during long-term medicinal chemistry campaigns .

Development of Fluorene-Derived Conjugated Polymers for Organic Electronics

For research groups synthesizing polyfluorene or fluorene-copolymer materials, 2-bromo-9-methyl-9H-fluoren-9-ol serves as a mono-functionalized monomer precursor that can be incorporated into polymer backbones via step-growth polycondensation or chain-growth catalyst-transfer polycondensation [1]. The 40% higher molecular weight compared to the non-brominated parent must be accounted for in stoichiometric calculations to ensure correct monomer feed ratios [2]. The compound's classification as an OLED intermediate by multiple suppliers and its documented use in patent literature for electroluminescent devices supports its suitability for materials science applications requiring reliable building block performance .

Quality Control and Identity Verification Using Distinct Thermal and Spectroscopic Signatures

The melting point depression of approximately 28 °C versus the non-brominated parent (148–149 °C vs. 175–179 °C) provides a rapid, low-cost identity verification test upon material receipt [1]. Combined with vendor-supplied HPLC and NMR batch data from suppliers such as Bidepharm [2], procurement teams can establish a multi-point identity and purity verification protocol that distinguishes 2-bromo-9-methyl-9H-fluoren-9-ol from the 3-bromo regioisomer and the non-brominated parent—compounds that share the same elemental composition and could be confused in inventory management. The predicted boiling point of 412.9 °C and density of 1.529 g/cm³ provide additional parameters against which received material can be benchmarked .

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